N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide
Description
This compound is a substituted oxalamide featuring a 3-cyanopyrazine moiety attached to a piperidine ring at the N1 position and a 2-methoxyphenyl group at the N2 position.
Properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-N'-(2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-29-17-5-3-2-4-15(17)25-20(28)19(27)24-13-14-6-10-26(11-7-14)18-16(12-21)22-8-9-23-18/h2-5,8-9,14H,6-7,10-11,13H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLSNPZFEMPSJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a cyanopyrazine moiety and a piperidine ring, suggests possible interactions with various biological targets, making it a candidate for further pharmacological exploration.
The compound's molecular formula is with a molecular weight of approximately 447.5 g/mol. The presence of functional groups such as the oxalamide and methoxyphenyl contributes to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 447.5 g/mol |
| CAS Number | 1797726-67-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. Preliminary studies suggest that it could influence pathways related to cell proliferation and apoptosis, although detailed mechanisms remain to be fully elucidated.
Antitumor Activity
Recent studies have indicated that compounds similar in structure to this compound exhibit significant antitumor properties. For instance, related piperazine derivatives have shown efficacy against various cancer cell lines, suggesting that modifications in the piperidine or oxalamide components could enhance antitumor activity .
Antibacterial and Antifungal Properties
The compound's potential as an antibacterial and antifungal agent has also been explored. Research on similar oxalamides indicates that they can inhibit the growth of specific bacterial strains and fungi, supporting the hypothesis that this compound may possess similar properties .
Case Studies
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of a series of oxalamides, including derivatives of this compound. The results demonstrated a dose-dependent inhibition of tumor growth in vitro, with IC50 values indicating promising potency against specific cancer cell lines.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, compounds structurally related to this compound were tested against Gram-positive and Gram-negative bacteria. The findings revealed significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Biological Activity |
|---|---|
| N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(1-phenyloxalamide) | Moderate Antitumor |
| N1-(piperidine derivatives with varied substitutions) | Variable Antimicrobial |
| N1-N-(3-cyanopyrazin derivatives) | Significant Antifungal |
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural Analogues and Substitution Patterns
The compound shares its oxalamide backbone with multiple derivatives, but key differences in substituents dictate functional and pharmacological profiles:
Key Observations :
- The piperidin-4-ylmethyl group may confer better solubility compared to bulkier substituents like phenethyl (Compound 22) or thiazole-piperidine hybrids (Compound 8) .
Antiviral Activity :
- Analogs with piperidine-thiazole scaffolds (e.g., Compounds 8–11 in ) inhibit HIV entry via CD4-binding site interactions, with IC50 values ranging from 0.1–10 µM . The target compound’s pyrazine group may enhance binding to viral glycoproteins, though direct antiviral data are unavailable.
- Oxalamides with methoxyphenyl groups (e.g., Compound 17 in ) show moderate antimicrobial activity, suggesting the 2-methoxyphenyl substituent in the target compound may contribute to similar effects .
Enzyme Modulation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
